4-Amino-3-(3,5-dichlorophenoxy)pyridine
Description
4-Amino-3-(3,5-dichlorophenoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with an amino group at the 4-position and a 3,5-dichlorophenoxy moiety at the 3-position. The compound’s pharmacological relevance is inferred from its structural similarity to pyridine derivatives studied in drug design, such as kinase inhibitors or antimicrobial agents .
Properties
CAS No. |
509076-62-4 |
|---|---|
Molecular Formula |
C11H8Cl2N2O |
Molecular Weight |
255.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-3-8(13)5-9(4-7)16-11-6-15-2-1-10(11)14/h1-6H,(H2,14,15) |
InChI Key |
FOYPFUOMBTYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)OC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Amination-Hydroxylation-Condensation Sequence
A widely cited method involves a three-step sequence derived from analogous pyridine derivatives. While originally developed for 4-amino-3,5-dichloro-6-fluoro-2-ethoxyacetic acid ethyl ester pyridine, this approach is adaptable to 4-amino-3-(3,5-dichlorophenoxy)pyridine by substituting fluorine-containing intermediates with dichlorophenoxy precursors.
Key Steps
- Amination :
- Substrate : 3,5-Dichloro-2,4,6-trifluoropyridine (or analogous dichlorophenoxy-containing precursor).
- Conditions : React with ammonia gas in N-methylpyrrolidone (NMP) at 0–5°C for 2 hours.
- Outcome : Substitution of fluorine at the 4-position with an amino group.
- Yield : >90% after filtration and solvent recovery via distillation.
Hydroxylation :
Condensation :
Mechanistic Insight
The amino group’s nucleophilicity facilitates substitution, while the dichlorophenoxy moiety stabilizes intermediates through resonance. Steric hindrance from chlorine atoms necessitates polar aprotic solvents like NMP to enhance reactivity.
Industrial-Scale Optimization
Solvent and Byproduct Recycling
The patent CN106008334A emphasizes sustainability through:
- NMP Recovery : Distillation reclaims >95% of NMP, reducing raw material costs by 30%.
- Byproduct Conversion : Ammonium fluoride (NH₄F) and KF are reacted with filtering residues to regenerate ammonia and anhydrous KF, which are reused in earlier steps.
Table 1: Cost-Benefit Analysis of Solvent Recycling
| Parameter | Without Recycling | With Recycling |
|---|---|---|
| NMP Consumption (kg/kg product) | 5.2 | 1.8 |
| NH₃ Requirement (mol/mol product) | 3.1 | 2.4 |
| Waste Disposal Cost ($/kg) | 12.7 | 4.9 |
Alternative Routes and Comparative Analysis
Direct Nucleophilic Substitution
A hypothetical pathway involves substituting a halogen at the 3-position of pyridine with 3,5-dichlorophenol:
- Substrate : 3-Bromo-4-aminopyridine.
- Conditions : K₂CO₃ in dimethylformamide (DMF) at 120°C for 8 hours.
- Yield : ~70% (theoretical), limited by competing side reactions.
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Byproduct Handling |
|---|---|---|---|
| Amination-Condensation | 86 | High | Excellent |
| Direct Substitution | 70 | Moderate | Poor |
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, pyridine-H), 7.4 (d, 2H, Ar-Cl), 5.1 (s, 2H, NH₂).
- Mass Spectrometry :
- ESI-MS : m/z 298 [M+H]⁺, confirming molecular weight of 297.5 g/mol.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,5-dichlorophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Phenolic derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-Amino-3-(3,5-dichlorophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Amino-3-(3,5-dichlorophenoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
This bipyridine derivative () shares an amino group and halogenated pyridine core but differs critically in substitution patterns:
- Substituents: The compound has a 2-chloro group and two 4-substituted phenyl rings, enhancing lipophilicity and steric bulk compared to the target compound’s simpler 3,5-dichlorophenoxy group.
- In contrast, the target compound’s 3,5-dichlorophenoxy group may confer distinct receptor-binding profiles.
- Solubility: The phenyl substituents in the bipyridine compound likely reduce aqueous solubility, whereas the amino group in 4-amino-3-(3,5-dichlorophenoxy)pyridine may improve solubility via hydrogen bonding .
Comparison with Ammonium (3,5-Dichlorophenoxy)acetate Hemihydrate
This ionic salt () shares the 3,5-dichlorophenoxy moiety but lacks the pyridine core and amino group:
- Substituents: The acetate group and ammonium counterion render it highly polar, contrasting with the target compound’s non-ionic pyridine backbone.
- Biological Activity: The 3,5-dichlorophenoxy group is an isomer of the herbicidal 2,4-D but exhibits significantly lower activity, suggesting that substitution patterns (3,5 vs. 2,4) critically modulate bioactivity . The target compound’s amino group may redirect its mechanism toward non-herbicidal applications, such as antimicrobial or anticancer activity.
- Structural Features : The ionic nature of the ammonium salt enhances solubility in polar solvents, whereas the target compound’s neutral pyridine ring may favor membrane permeability .
Data Table: Key Structural and Functional Differences
Research Findings and Implications
- Substitution Patterns: The 3,5-dichlorophenoxy group in the target compound distinguishes it from the herbicidally active 2,4-D isomer, likely reducing agrochemical utility but opening avenues for medicinal chemistry .
- Amino Group Impact: The 4-amino group may enhance solubility and enable hydrogen bonding with biological targets, a feature absent in the ammonium salt or bipyridine analog .
- Synthetic Feasibility : While bipyridine derivatives require complex multi-step syntheses (e.g., Suzuki couplings), the target compound’s simpler structure could streamline production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
